molecular formula C24H31N3 B13927860 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20675-01-8

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B13927860
CAS No.: 20675-01-8
M. Wt: 361.5 g/mol
InChI Key: FWZCBODOVYGSOC-UHFFFAOYSA-N
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Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound belonging to the class of tetrahydro-1H-pyrido[4,3-b]indoles. These compounds have shown significant biological activities, particularly in the field of medicinal chemistry. They are known for their potential anti-tumor properties and have been the subject of various studies aimed at developing novel anti-cancer agents .

Preparation Methods

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired structure. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing other biologically active compounds. In biology and medicine, it has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7

Mechanism of Action

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes . This interaction disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the compound’s antiproliferative effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- stands out due to its unique structure and enhanced biological activity. Similar compounds include other tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit anti-tumor properties .

Properties

CAS No.

20675-01-8

Molecular Formula

C24H31N3

Molecular Weight

361.5 g/mol

IUPAC Name

2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C24H31N3/c1-18(2)10-13-26-14-12-24-22(17-26)21-6-4-5-7-23(21)27(24)15-11-20-9-8-19(3)25-16-20/h4-9,16,18H,10-15,17H2,1-3H3

InChI Key

FWZCBODOVYGSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)CCC(C)C)C4=CC=CC=C42

Origin of Product

United States

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